molecular formula C17H18FNO3 B267218 N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Número de catálogo B267218
Peso molecular: 303.33 g/mol
Clave InChI: AJEHLHFHGUPKQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound was developed by Bayer Pharmaceuticals and has been found to have anti-tumor properties. In

Mecanismo De Acción

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase and VEGFR, which are both involved in tumor growth and angiogenesis. Raf kinase is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. VEGFR is involved in the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting these pathways, N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been found to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in the MAPK pathway, including MEK1/2 and ERK1/2. It also inhibits the phosphorylation of VEGFR, which leads to the suppression of angiogenesis. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which provides a strong scientific basis for further research. However, there are also limitations to its use in lab experiments. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been found to have off-target effects, which can complicate data interpretation. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Direcciones Futuras

There are several future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. One area of interest is the development of new inhibitors that are more potent and selective than N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. Another area of interest is the identification of biomarkers that can predict patient response to N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 treatment. Additionally, there is a need for further research on the mechanisms of resistance to N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006, which can inform the development of new combination therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 in different cancer types.

Métodos De Síntesis

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 involves several steps. The first step is the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step is the reaction of 4-(2-ethoxyethoxy)aniline with the 2-fluorobenzoyl chloride to form N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide. The final product is obtained through a series of purification steps to obtain a high purity compound.

Aplicaciones Científicas De Investigación

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has also been studied in combination with other drugs to enhance its anti-tumor effects.

Propiedades

Nombre del producto

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Fórmula molecular

C17H18FNO3

Peso molecular

303.33 g/mol

Nombre IUPAC

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,2,11-12H2,1H3,(H,19,20)

Clave InChI

AJEHLHFHGUPKQH-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

SMILES canónico

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.